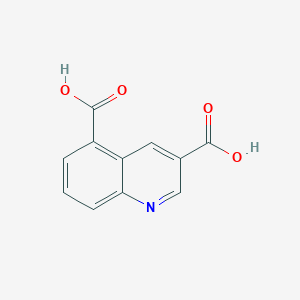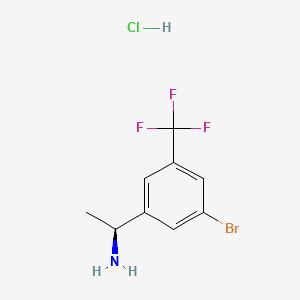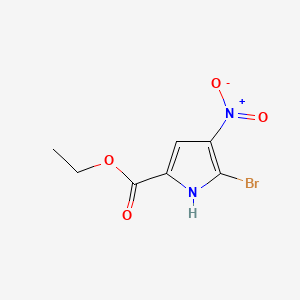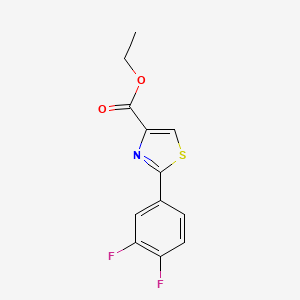![molecular formula C13H7Cl2IN2 B13661183 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/no-structure.png)
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichlorophenyl group and an iodine atom attached to the imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone under microwave irradiation . The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures (around 150°C) for a short duration (approximately 10 minutes). The reaction mixture is then cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up using industrial microwave reactors, and the reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to replace the iodine atom with various aryl or alkyl groups.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although specific conditions may vary.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer agents.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its cytotoxic effects on cancer cells . The exact molecular pathways and targets may vary depending on the specific application and the modifications made to the compound’s structure.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
Phenylpyridine Derivatives: These compounds have a pyridine ring substituted with phenyl groups and exhibit similar biological activities.
Uniqueness
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both dichlorophenyl and iodine substituents, which confer distinct chemical and biological properties. Its ability to undergo various substitution reactions and its potential as a scaffold for drug development highlight its versatility and importance in scientific research.
特性
分子式 |
C13H7Cl2IN2 |
|---|---|
分子量 |
389.01 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2IN2/c14-10-3-1-8(5-11(10)15)12-7-18-6-9(16)2-4-13(18)17-12/h1-7H |
InChIキー |
KQRPOYRSHWFKDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)I)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)






![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)



![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)
